REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([Cl:8])=[CH:4][C:3]=1[S:9]([NH2:12])(=[O:11])=[O:10].C1(N=[C:20]=[O:21])CCCCC1.N12CCN(CC1)CC2.C(Cl)(Cl)=O>ClC1C=CC=CC=1>[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([Cl:8])=[CH:4][C:3]=1[S:9]([N:12]=[C:20]=[O:21])(=[O:10])=[O:11]
|
Name
|
|
Quantity
|
452 g
|
Type
|
reactant
|
Smiles
|
ClC1=C(C=C(C=C1)Cl)S(=O)(=O)N
|
Name
|
|
Quantity
|
260 g
|
Type
|
reactant
|
Smiles
|
C1(CCCCC1)N=C=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N12CCN(CC1)CC2
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N12CCN(CC1)CC2
|
Name
|
|
Quantity
|
2000 mL
|
Type
|
solvent
|
Smiles
|
ClC1=CC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)(Cl)Cl
|
Name
|
|
Quantity
|
260 g
|
Type
|
reactant
|
Smiles
|
C(=O)(Cl)Cl
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was heated for one hour
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
to reflux in a flask
|
Type
|
CUSTOM
|
Details
|
fitted with a water condenser and dry-ice condenser in series, a stirrer
|
Type
|
TEMPERATURE
|
Details
|
was maintained at 123°-125° C. due
|
Type
|
CUSTOM
|
Details
|
The dry-ice condenser was then removed
|
Type
|
TEMPERATURE
|
Details
|
the reaction mass refluxed
|
Type
|
CUSTOM
|
Details
|
reached 134° C
|
Type
|
FILTRATION
|
Details
|
filtration
|
Type
|
DISTILLATION
|
Details
|
the solvent and cyclohexylisocyanate were recovered by distillation at 100 mm pressure
|
Type
|
DISTILLATION
|
Details
|
The resulting residue was then distilled at lower pressure
|
Type
|
CUSTOM
|
Details
|
Obtained
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(C=C(C=C1)Cl)S(=O)(=O)N=C=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 378 g | |
YIELD: PERCENTYIELD | 75% | |
YIELD: CALCULATEDPERCENTYIELD | 75% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |